Omi/HtrA2 Protease Inhibitor, Ucf-101

Description

Overview of Omi/HtrA2 Serine Protease in Cellular Homeostasis and Stress Responses

Omi/HtrA2 is a serine protease located in the mitochondrial intermembrane space that plays a dual role in cellular life and death. Under normal physiological conditions, it functions as a chaperone and protease, contributing to mitochondrial homeostasis by degrading misfolded or damaged proteins. This quality control function is vital for maintaining mitochondrial integrity and preventing the accumulation of toxic protein aggregates.

However, in response to various cellular stressors and apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol. Once in the cytosol, it promotes apoptosis through both caspase-dependent and caspase-independent pathways. In the caspase-dependent pathway, Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), thereby relieving their inhibition of caspases and facilitating the execution of apoptosis. Its proteolytic activity is also implicated in a caspase-independent cell death pathway.

Rationale for Omi/HtrA2 Protease Inhibition as a Therapeutic Strategy

The pivotal role of Omi/HtrA2 in promoting apoptosis has led to the investigation of its inhibition as a potential therapeutic strategy in conditions characterized by excessive cell death. Dysregulation of Omi/HtrA2 activity has been implicated in a variety of pathological states, including neurodegenerative diseases such as Parkinson's disease, and in ischemia-reperfusion injuries affecting organs like the heart and brain. In these contexts, the overactivation or cytosolic release of Omi/HtrA2 can lead to detrimental levels of apoptosis and tissue damage. Therefore, the development of specific inhibitors for Omi/HtrA2 has been pursued to explore the potential of mitigating this apoptosis-driven damage and offering neuroprotective or cardioprotective benefits.

Academic Characterization of UCF-101 as an Omi/HtrA2 Inhibitor

Ucf-101 was identified as a specific and competitive inhibitor of the Omi/HtrA2 protease. Its characterization has been crucial for researchers to probe the specific functions of Omi/HtrA2's proteolytic activity in various cellular models.

Ucf-101 has been demonstrated to be a potent inhibitor of the Omi/HtrA2 serine protease. Research has established its half-maximal inhibitory concentration (IC50) against His-Omi at 9.5 μM medchemexpress.com. This level of potency allows for the effective inhibition of Omi/HtrA2's proteolytic activity in experimental settings.

| Compound | Target | IC50 (μM) |

|---|---|---|

| Ucf-101 | His-Omi/HtrA2 | 9.5 |

A key feature of Ucf-101 as a research tool is its high selectivity for Omi/HtrA2 over other serine proteases. Studies have shown that Ucf-101 exhibits very little to no inhibitory activity against a range of other serine proteases, with IC50 values greater than 200 μM for these enzymes medchemexpress.com. This high degree of selectivity is critical for ensuring that the observed biological effects in experiments using Ucf-101 can be confidently attributed to the inhibition of Omi/HtrA2.

| Compound | Protease Target | IC50 (μM) |

|---|---|---|

| Ucf-101 | Omi/HtrA2 | 9.5 |

| Ucf-101 | Other Serine Proteases (e.g., Trypsin, Chymotrypsin, Elastase) | >200 |

Historical Context and Foundational Research on UCF-101

The foundational research identifying and characterizing Ucf-101 was published in the Journal of Biological Chemistry in 2003 by Cilenti and colleagues glpbio.com. This seminal work described the discovery of Ucf-101 through a high-throughput screening of a combinatorial chemical library glpbio.com. The researchers were specifically searching for a compound that could inhibit the proteolytic activity of bacterially expressed Omi/HtrA2 using fluorescein-casein as a substrate glpbio.com. The identification of Ucf-101 provided the scientific community with the first specific small molecule inhibitor for Omi/HtrA2, paving the way for subsequent investigations into the precise role of this protease's enzymatic activity in apoptosis and other cellular processes. The study also noted the intrinsic fluorescent properties of Ucf-101, which allowed for the visualization of its penetration into mammalian cells, further establishing its utility as a tool for cellular biology research glpbio.com.

Structure

3D Structure

Properties

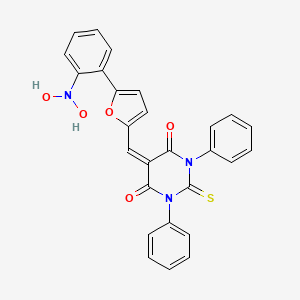

IUPAC Name |

5-[[5-[2-(dihydroxyamino)phenyl]furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17,33-34H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGXAGWZCHDZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4N(O)O)C(=O)N(C2=S)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849608 | |

| Record name | 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313649-08-0 | |

| Record name | 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Ucf 101 Action

Direct Inhibition of Omi/HtrA2 Proteolytic Activity

Ucf-101 functions as a selective, competitive, and reversible inhibitor of the pro-apoptotic protease Omi/HtrA2. focusbiomolecules.com It was identified through high-throughput screening of a combinatorial library for its ability to block the proteolytic activity of Omi/HtrA2. apexbt.com The inhibitory concentration (IC₅₀) of Ucf-101 for His-tagged Omi is approximately 9.5 μM. focusbiomolecules.commerckmillipore.commedchemexpress.com Notably, Ucf-101 demonstrates high specificity for Omi/HtrA2, exhibiting minimal activity against a range of other serine proteases even at significantly higher concentrations (IC₅₀ > 200 μM). focusbiomolecules.commerckmillipore.commedchemexpress.com This direct inhibition of the enzyme's catalytic domain is a cornerstone of its function. mdpi.com Research has confirmed that Ucf-101 can completely suppress the proteolytic activity of HtrA2. mdpi.com

Table 1: Inhibitory Activity of Ucf-101

| Target Protease | IC₅₀ (μM) | Inhibition Type | References |

|---|---|---|---|

| Omi/HtrA2 | 9.5 | Competitive, Reversible | focusbiomolecules.commerckmillipore.commedchemexpress.com |

| Kallikrein | ≥200 | Not Significant | merckmillipore.com |

| Trypsin | ≥200 | Not Significant | merckmillipore.com |

| Plasmin | ≥200 | Not Significant | merckmillipore.com |

| Thrombin | ≥200 | Not Significant | merckmillipore.com |

| Tissue Plasminogen Activator (t-PA) | ≥200 | Not Significant | merckmillipore.com |

Modulation of Omi/HtrA2 Subcellular Translocation from Mitochondria to Cytosol

Under apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol, where it contributes to cell death. apexbt.com Studies have indicated that Ucf-101 can influence this translocation process. For instance, in a rat model of sepsis-associated encephalopathy, Ucf-101 treatment was shown to block the mobilization of HtrA2 from the mitochondria to the cytoplasm. nih.gov Similarly, in a lipopolysaccharide (LPS)-induced acute pneumonia model in rats, Ucf-101 treatment significantly reduced the release of HtrA2 from mitochondria into the cytoplasm. nih.gov This prevention of subcellular translocation is a key mechanism by which Ucf-101 exerts its cytoprotective effects, as it keeps the protease sequestered within the mitochondria, away from its cytosolic targets.

Impact on Downstream Apoptotic and Non-Apoptotic Pathways

By inhibiting Omi/HtrA2, Ucf-101 instigates a cascade of effects on downstream signaling pathways that regulate both programmed cell death (apoptosis) and other cellular responses.

Omi/HtrA2 promotes apoptosis by, among other mechanisms, binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), such as the X-linked inhibitor of apoptosis protein (XIAP). This degradation relieves the inhibition of caspases, allowing apoptosis to proceed. By inhibiting the proteolytic function of Omi/HtrA2, Ucf-101 is expected to prevent the degradation of XIAP. However, one study in a model of sepsis-associated encephalopathy reported that Ucf-101 treatment reduced XIAP levels. nih.gov This finding is counterintuitive to the primary mechanism of Omi/HtrA2 and may suggest context-dependent or off-target effects of Ucf-101 in certain complex pathological states. nih.gov Further research is required to fully elucidate the compound's regulatory role on XIAP across different cellular models.

Omi/HtrA2 contributes to the activation of the intrinsic apoptotic pathway, which involves the activation of initiator caspase-9 and executioner caspase-3. A significant body of evidence demonstrates that Ucf-101 can effectively suppress this cascade. In various models of ischemia-reperfusion injury and trauma, treatment with Ucf-101 has been shown to attenuate the upregulation and cleavage of both caspase-9 and caspase-3. nih.govnih.govnih.govresearchgate.net For example, in rats with cerebral ischemia-reperfusion injury, Ucf-101 treatment attenuated the ischemia-induced increase in active caspase-3 and caspase-8. nih.govresearchgate.net Similarly, in a mouse model of retinal ischemia-reperfusion, Ucf-101 inhibited the upregulation of cleaved caspase-3 and cleaved caspase-9. nih.govresearchgate.netresearchgate.net This inhibitory action on the caspase cascade is a critical component of the neuroprotective and cardioprotective effects attributed to Ucf-101. nih.govnih.gov

Table 2: Effect of Ucf-101 on Caspase Activation in Disease Models

| Disease Model | Key Findings | References |

|---|---|---|

| Cerebral Ischemia-Reperfusion | Attenuated upregulation of active caspase-3 and caspase-8. | nih.gov |

| Cerebral Ischemia-Reperfusion | Decreased expression of caspase-3. | nih.gov |

| Traumatic Brain Injury | Reduced levels of cleaved caspase-3 and cleaved caspase-9. | nih.gov |

| Retinal Ischemia-Reperfusion | Inhibited upregulation of Bax, cleaved caspase-3, and cleaved caspase-9. | nih.govresearchgate.netresearchgate.net |

| Sepsis-Associated Encephalopathy | Reduced levels of cleaved caspase-3 and caspase-9. | nih.gov |

In addition to its role in caspase-dependent apoptosis, Omi/HtrA2 is known to induce cell death through caspase-independent mechanisms. apexbt.comnih.govnih.gov Ucf-101 has demonstrated the ability to inhibit this form of cell death. Early characterization of the compound showed that it could effectively inhibit Omi/HtrA2-induced cell death in mouse embryo fibroblasts that lack caspase-9 (caspase-9 -/-), confirming its role in preventing caspase-independent pathways. merckmillipore.commedchemexpress.com Another form of programmed cell death, necroptosis, is also influenced by Omi/HtrA2. Research has shown that Ucf-101 can inhibit TNF-α induced necroptosis in various cell lines. biorxiv.org While Omi/HtrA2's release can occur alongside that of other mitochondrial factors like Apoptosis-Inducing Factor (AIF), which is a key mediator of caspase-independent cell death, the direct modulation of AIF by Ucf-101 is not yet fully detailed. wikipedia.orgnih.govnih.govnih.gov However, the established ability of Ucf-101 to block Omi/HtrA2-mediated, caspase-independent death underscores its broad cytoprotective potential. merckmillipore.commedchemexpress.com

Cellular and Subcellular Roles of Ucf 101

Effects on Mitochondrial Integrity and Function

Mitochondria are central to cellular energy production, signaling, and apoptosis. The integrity and proper functioning of these organelles are crucial for cell survival. Ucf-101 has been shown to modulate several aspects of mitochondrial function, primarily through its inhibition of Omi/HtrA2.

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP synthesis. A decrease in MMP is often associated with mitochondrial dysfunction and the initiation of apoptosis. nih.gov Research indicates that the inhibition of Omi/HtrA2 by Ucf-101 can prevent the decrease in MMP induced by certain stressors. For instance, in a study involving lipopolysaccharide (LPS)-induced injury, abrogation of Omi/HtrA2 by Ucf-101 resulted in a significant improvement in the LPS-induced decrease of MMP. researchgate.net This suggests that Omi/HtrA2 plays a role in the destabilization of the mitochondrial membrane potential under stress conditions, and its inhibition by Ucf-101 can help maintain mitochondrial integrity.

The maintenance of MMP is a complex process involving the electron transport chain and the F1Fo-ATP synthase. nih.gov In cells lacking mitochondrial DNA (ρ0 cells), which cannot maintain MMP through proton pumping, a limited potential is sustained by the reverse action of the F1 component of the ATP synthase. nih.gov The ability of Ucf-101 to preserve MMP under stress highlights its protective role at the mitochondrial level.

Interactive Data Table: Effect of Ucf-101 on Mitochondrial Membrane Potential (MMP)

| Condition | Treatment | Observed Effect on MMP | Reference |

| LPS-induced injury | Ucf-101 | Significant improvement in the decrease of MMP | researchgate.net |

Omi/HtrA2 is a mitochondrial serine protease with homology to bacterial HtrA chaperones and is involved in protein quality control by degrading misfolded or damaged proteins within the mitochondria. apexbt.com The inhibition of Omi/HtrA2's proteolytic activity by Ucf-101 can therefore impact mitochondrial protein homeostasis. apexbt.comcaymanchem.com By blocking the degradative function of Omi/HtrA2, Ucf-101 can lead to the accumulation of certain proteins that would otherwise be cleared. This can have both protective and detrimental effects depending on the specific cellular context and the nature of the accumulating proteins. The ubiquitin-proteasome system also plays a crucial role in the quality control of proteins on the mitochondrial outer membrane. frontiersin.org

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for cellular quality control. mdpi.comspringernature.com This process can be initiated through various pathways, including the well-characterized PINK1/Parkin-dependent pathway. mdpi.com While direct studies on the induction of mitophagy by Ucf-101 are limited, its role in modulating mitochondrial stress suggests a potential indirect influence on this process.

When mitochondria become damaged, they can be targeted for degradation through mitophagy to prevent cellular damage. nih.gov Research has shown that CKLF (chemokine-like factor 1) can induce defective mitophagy, leading to the accumulation of damaged mitochondria and subsequent microglial activation. nih.gov This process involves an increase in mitophagy markers such as PINK1 and Parkin. nih.gov Given that Ucf-101 can modulate mitochondrial stress, it may consequently affect the signals that trigger mitophagy. For instance, by preserving mitochondrial integrity, Ucf-101 could potentially reduce the need for mitophagy under certain stress conditions. Conversely, if the inhibition of Omi/HtrA2 leads to an accumulation of damaged proteins, it might trigger a mitophagic response to clear the dysfunctional organelles. Further research is needed to fully elucidate the direct and indirect effects of Ucf-101 on the induction and regulation of mitophagy.

Involvement in Cellular Stress Response Pathways

Cells have evolved intricate signaling networks to respond to various stressors, ensuring their survival and maintaining homeostasis. numberanalytics.com Ucf-101 has been shown to modulate key cellular stress response pathways, primarily through its interaction with the mitochondrial protease Omi/HtrA2.

The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govnumberanalytics.com The UPR aims to restore protein homeostasis by reducing protein synthesis and increasing the folding capacity of the ER. nih.gov Omi/HtrA2 is synthesized in the ER, and its expression can be upregulated by unfolded proteins. nih.gov

Studies have demonstrated that Ucf-101 can modulate the UPR. In a model of Parkinson's disease, the neurotoxin 6-OHDA was found to upregulate the expression of HtrA2 and the UPR markers Grp78 and CHOP. nih.gov Treatment with Ucf-101 was shown to reduce the levels of ER stress. nih.gov This suggests that the inhibition of HtrA2 by Ucf-101 can attenuate the UPR activation triggered by certain cellular insults. However, another study has indicated that Ucf-101 can induce cellular responses, such as the expression of the transcription factor CHOP, independently of its known target, HtrA2/Omi. nih.gov This points to the complexity of Ucf-101's cellular actions and suggests potential off-target effects or the involvement of Omi/HtrA2 in a wider range of signaling pathways than previously understood.

Interactive Data Table: Effect of Ucf-101 on UPR and CHOP Transcription

| Experimental Model | Stressor | Effect of Ucf-101 | Key Findings | Reference |

| Parkinson's Disease Model (PC12 cells) | 6-OHDA | Reduced levels of ER stress | Ucf-101 attenuated the upregulation of Grp78 and CHOP. | nih.gov |

| - | - | Induction of CHOP transcription | Ucf-101 can induce cellular responses independently of HtrA2/Omi. | nih.gov |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Mitochondria are a major source of endogenous ROS. nih.gov Omi/HtrA2 has been implicated in apoptosis due to oxidative stress, highlighting its role in mitochondrial integrity. researchgate.net

Ucf-101 has demonstrated protective effects against oxidative injury in various models. researchgate.net It has been shown to alleviate oxidative brain damage and cognitive impairment in septic rats. researchgate.net Furthermore, Ucf-101 treatment has been found to restore the levels of oxidative stress-related factors in a model of LPS-induced pulmonary damage. researchgate.net In the context of retinal ischemia/reperfusion injury, Ucf-101 has been shown to suppress oxidative damage. nih.gov However, one study noted that while the abrogation of Omi/HtrA2 by Ucf-101 improved MMP, it did not significantly improve oxidative injury in their specific model of LPS intervention. researchgate.net This suggests that the protective effects of Ucf-101 against oxidative stress may be context-dependent and could involve mechanisms beyond the direct inhibition of Omi/HtrA2's role in oxidative damage.

Interaction with Other Protein Targets and Molecular Complexes

The functional consequences of inhibiting the Omi/HtrA2 serine protease with UCF-101 extend beyond its primary target and influence a network of interacting proteins and signaling pathways. The role of Omi/HtrA2 as a regulator of both apoptosis and mitochondrial quality control means that its inhibition has significant downstream effects on various cellular processes. These interactions are central to understanding the broader biological impact of UCF-101.

Direct Interaction with Inhibitor of Apoptosis Proteins (IAPs)

A primary mechanism through which Omi/HtrA2 promotes apoptosis is by antagonizing the Inhibitor of Apoptosis Proteins (IAPs). Upon an apoptotic stimulus, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol. nih.gov Once in the cytosol, it targets and degrades members of the IAP family, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitors of apoptosis proteins 1 and 2 (cIAP1/2). nih.gov These IAP proteins normally function to suppress apoptosis by binding to and inhibiting caspases (e.g., caspase-3, -7, and -9). nih.gov

The serine protease activity of Omi/HtrA2 is essential for this process. By cleaving IAPs, Omi/HtrA2 removes the "brakes" on the caspase cascade, allowing programmed cell death to proceed. nih.gov XIAP, in particular, is a known substrate for Omi/HtrA2, and its degradation serves as an indicator of Omi/HtrA2 activation. nih.gov

UCF-101, as a direct inhibitor of Omi/HtrA2's proteolytic activity, blocks this interaction. By preventing Omi/HtrA2 from degrading IAPs, UCF-101 preserves the anti-apoptotic function of these proteins, thereby inhibiting cell death. This mechanism is crucial for the cytoprotective effects observed with UCF-101 treatment in various models of cellular stress.

Influence on Specific Mitochondrial Substrates (e.g., PDH, IDH, HSPA8)

Beyond its role in apoptosis, Omi/HtrA2 is integral to mitochondrial protein quality control, degrading misfolded or damaged proteins within the organelle. mdpi.combiorxiv.org Inhibition of Omi/HtrA2 by UCF-101 directly impacts the turnover of these mitochondrial substrates. Proteomic studies have identified several key mitochondrial proteins as substrates for Omi/HtrA2, including proteins involved in metabolism and stress response. nih.gov

Notably, the chaperone protein HSPA8 (also known as Hsc70) and subunits of two critical Krebs cycle enzymes, Pyruvate dehydrogenase (PDHB subunit) and Isocitrate dehydrogenase (IDH3A subunit), have been identified as novel substrates. nih.gov Research indicates that HSPA8 can bind to both PDHB and IDH3A, and all three proteins can be subsequently degraded by Omi/HtrA2. nih.gov

The administration of UCF-101 has been shown to prevent this degradation. In in vitro assays where these substrates were incubated with recombinant HtrA2, the presence of UCF-101 led to the persistence of the substrate proteins, confirming that the proteolytic action of Omi/HtrA2 was blocked. nih.govresearchgate.net This demonstrates a significant role for UCF-101 in modulating mitochondrial metabolism and protein homeostasis by preventing the degradation of key enzymes and chaperones.

| Substrate | Protein Name | Function | Interaction with Omi/HtrA2 | Effect of UCF-101 |

| HSPA8 | Heat shock 70kDa protein 8 | Molecular chaperone, protein folding | Degraded by Omi/HtrA2 nih.gov | Inhibits degradation nih.govresearchgate.net |

| PDHB | Pyruvate Dehydrogenase E1 Subunit Beta | Krebs cycle enzyme, metabolism | Degraded by Omi/HtrA2 nih.gov | Inhibits degradation nih.gov |

| IDH3A | Isocitrate Dehydrogenase [NAD] Subunit Alpha | Krebs cycle enzyme, metabolism | Degraded by Omi/HtrA2 nih.gov | Inhibits degradation nih.gov |

Modulation of Receptor-Interacting Protein Kinase (RIPK) Pathways, including RIPK1, RIPK3, and MLKL phosphorylation

The Receptor-Interacting Protein Kinase (RIPK) pathway is a critical regulator of inflammation and programmed cell death, particularly a form of regulated necrosis known as necroptosis. This pathway is centered on the kinases RIPK1 and RIPK3, and their downstream effector, Mixed Lineage Kinase Domain-Like (MLKL). nih.govnih.gov The activation of this pathway involves a series of phosphorylation events, beginning with the autophosphorylation of RIPK1, which then recruits and activates RIPK3. nih.gov Activated RIPK3 subsequently phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell lysis. nih.govnih.gov

The regulation of this pathway is intricately linked to the IAP proteins. Specifically, cIAP1 and cIAP2 act as E3 ubiquitin ligases that ubiquitinate RIPK1. This ubiquitination serves as a crucial checkpoint, preventing RIPK1 from engaging its kinase activity and initiating the necroptotic cascade; instead, it promotes pro-survival signaling. nih.gov

The connection to UCF-101 is established through the Omi/HtrA2-IAP axis. Since Omi/HtrA2 degrades cIAPs, its activity can lead to the de-repression of RIPK1, thereby promoting necroptosis. By inhibiting Omi/HtrA2, UCF-101 prevents the degradation of cIAPs. The stabilized cIAPs can then maintain the ubiquitination of RIPK1, suppressing the activation of RIPK3 and phosphorylation of MLKL. Through this mechanism, UCF-101 indirectly modulates the RIPK pathway, contributing to its anti-inflammatory and cytoprotective effects by inhibiting necroptotic cell death.

Effects on Thanatos-Associated Protein 5 (THAP5) Proteolysis

Information regarding the direct effect of UCF-101 or the proteolytic activity of Omi/HtrA2 on Thanatos-Associated Protein 5 (THAP5) is not available in the reviewed scientific literature.

Therapeutic Research Applications of Ucf 101 in Preclinical Disease Models

Neuroprotection in Central Nervous System Pathologies

Ucf-101 has demonstrated notable neuroprotective effects in various models of acute injury to the central nervous system. Its ability to inhibit Omi/HtrA2-mediated cell death pathways is a key factor in these applications.

In preclinical models of stroke, specifically cerebral ischemia-reperfusion (CIR) injury, Ucf-101 has shown significant promise. Studies in rat models demonstrate that treatment with Ucf-101 can protect against the neuronal damage that occurs when blood flow is restored to the brain after an ischemic event. sigmaaldrich.com Administration of Ucf-101 was found to significantly reduce the size of the cerebral infarct and lead to improved neurological outcomes. sigmaaldrich.com

From a cellular and molecular perspective, Ucf-101 treatment alleviates the pathological changes in brain tissue morphology following CIR injury. merckmillipore.comnih.gov A key finding is the significant reduction in apoptotic neurons, as measured by TUNEL staining, in animals treated with the inhibitor. sigmaaldrich.commerckmillipore.comnih.gov This anti-apoptotic effect is linked to the modulation of several key signaling molecules. Ucf-101 treatment was shown to decrease the expression of active caspase-3 and caspase-8. sigmaaldrich.commerckmillipore.comnih.gov Furthermore, its protective action is associated with the regulation of the MAPK signaling pathway, where it decreases the phosphorylation of p38 and increases the phosphorylation of ERK. merckmillipore.comnih.gov It also modulates the Fas-mediated apoptotic pathway by attenuating the upregulation of FasL while increasing levels of the anti-apoptotic protein FLIP. sigmaaldrich.com

Table 1: Research Findings on Ucf-101 in Cerebral Ischemia-Reperfusion Injury

| Model/System | Key Findings | Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Rat Model of Middle Cerebral Artery Occlusion | Reduced cerebral infarct size; Improved neurological behavior. | Attenuated FasL, caspase-8, and caspase-3; Increased FLIP levels. | sigmaaldrich.com |

| Rat CIR Model | Improved neuronal morphology; Reduced neurologic deficit. | Decreased TUNEL-positive neurons; Decreased caspase-3 expression. | merckmillipore.comnih.gov |

The application of Ucf-101 has been explored in models of traumatic spinal cord injury (SCI), where secondary injury cascades contribute significantly to long-term functional deficits. In a mouse model of contusive SCI, administering Ucf-101 during the first week post-injury offered significant neuroprotection. medchemexpress.com

Table 2: Research Findings on Ucf-101 in Traumatic Spinal Cord Injury

| Model/System | Key Findings | Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Mouse Model of Contusive SCI | Reduced tissue damage; Improved motor function recovery. | Protection of neural cells from secondary injury mechanisms. | medchemexpress.com |

Ucf-101 has been investigated for its neuroprotective capabilities in preclinical models of traumatic brain injury (TBI). In rat models of TBI induced by the controlled cortical impact method, Ucf-101 treatment demonstrated a range of beneficial effects. ed.ac.uk

Animals treated with Ucf-101 showed improvements in neurological function, as indicated by lower modified neurological severity scores (mNSS). ed.ac.uk The treatment also led to a reduction in cerebral edema and a decrease in neuronal apoptosis in the injured brain region. ed.ac.uk Furthermore, Ucf-101 administration was associated with enhanced cognitive function in the TBI rats. ed.ac.uk The underlying mechanism for these neuroprotective effects appears to be the modulation of the AMPK/NF-κB signaling pathway. ed.ac.uk Specifically, Ucf-101 treatment increased the phosphorylation of AMPK and the expression of crucial blood-brain barrier tight junction proteins, including zonula occludens protein, Occludin, and Claudin-5. ed.ac.uk Concurrently, it decreased the phosphorylation of NF-κBp65 and the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8. ed.ac.uk These findings suggest that Ucf-101 exerts its neuroprotective effects in TBI by inhibiting inflammation, reducing apoptosis, and preserving blood-brain barrier integrity. ed.ac.uk

Table 3: Research Findings on Ucf-101 in Traumatic Brain Injury

| Model/System | Key Findings | Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Rat TBI Model (Controlled Cortical Impact) | Decreased neurological severity score (mNSS); Reduced brain edema; Improved cognitive function. | Inhibition of neuronal apoptosis; Preservation of blood-brain barrier integrity. | ed.ac.uk |

Sepsis-associated encephalopathy (SAE) is a severe neurological complication of sepsis characterized by neuroinflammation and a breakdown of the blood-brain barrier (BBB). clinicaltrials.govyoutube.comnih.govnih.gov The systemic inflammatory response in sepsis leads to excessive activation of microglia and brain endothelial cells, which disrupts the tight junctions forming the BBB. youtube.comnih.gov This increased permeability allows neurotoxic agents and inflammatory cells to enter the central nervous system, exacerbating brain injury. youtube.comnih.gov

While direct studies of Ucf-101 in specific SAE models are emerging, its known mechanisms of action in other CNS pathologies are highly relevant to counteracting the core pathophysiology of SAE. Research in TBI models has shown that Ucf-101 preserves BBB integrity by upregulating tight junction proteins. ed.ac.uk It achieves this by activating the AMPK pathway and inhibiting NF-κB-mediated inflammation. ed.ac.uk Furthermore, in cellular models of neuroinflammation using LPS-stimulated microglial cells, Ucf-101 was found to reduce the production of key inflammatory cytokines and promote a shift in microglia towards an anti-inflammatory M2 phenotype, also via the AMPK/NF-κB pathway. Given that BBB disruption and neuroinflammation are central to SAE, the demonstrated ability of Ucf-101 to fortify the BBB and quell inflammation in other injury models suggests its potential as a therapeutic strategy for this condition.

Table 4: Research Findings on Ucf-101 Relevant to Sepsis-Associated Encephalopathy

| Model/System | Key Findings | Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Rat TBI Model | Preserved blood-brain barrier integrity. | Increased expression of tight junction proteins (ZO-1, Occludin, Claudin-5). | ed.ac.uk |

| LPS-stimulated BV2 Microglial Cells | Reduced inflammatory response. | Decreased TNF-α, IL-1β, IL-6, IL-8; Promoted M2 microglial polarization. |

The neuroprotective properties of Ucf-101 extend to the retina, a part of the central nervous system. In mouse models of retinal ischemia/reperfusion (IR) injury, a condition relevant to diseases like glaucoma, Ucf-101 has been shown to be effective. Treatment with Ucf-101 helps prevent the retinal tissue damage that follows an IR event.

A primary benefit observed is the improved survival of retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information to the brain. Ucf-101 treatment significantly reduces the number of apoptotic RGCs. This anti-apoptotic effect is achieved by inhibiting the upregulation of pro-death proteins such as Bax, cleaved caspase-3, and cleaved caspase-9. In addition to its direct effects on neurons, Ucf-101 also mitigates the inflammatory response by suppressing the overactivation of microglia. This is evidenced by the reduced expression of microglial activation markers like Iba1 and CD68, as well as the astroglial marker, glial fibrillary acidic protein (GFAP). The protective mechanism in this model is linked to the activation of the JNK/ERK/P38 signaling pathway.

Table 5: Research Findings on Ucf-101 in Retinal Ischemia/Reperfusion

| Model/System | Key Findings | Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Mouse Model of Retinal IR | Prevented retinal tissue damage; Improved survival of retinal ganglion cells (RGCs). | Reduced number of TUNEL-positive RGCs. | |

| Mouse Model of Retinal IR | Reduced apoptosis and inflammation. | Inhibited upregulation of Bax, cleaved caspase-3, and cleaved caspase-9; Suppressed microglial overactivation (reduced Iba1, CD68, GFAP). |

Cardioprotection in Myocardial Pathologies

The therapeutic potential of Ucf-101 has also been investigated in the context of cardiac injury, particularly myocardial ischemia-reperfusion (MI/R) injury. The underlying principle is similar to its application in neuroprotection: inhibiting the pro-apoptotic activity of Omi/HtrA2 released during cellular stress.

Research has shown that Ucf-101 confers a significant cardioprotective effect against MI/R injury. medchemexpress.com In mouse models, administration of Ucf-101 was found to reduce the size of the myocardial infarct and decrease post-ischemic myocardial apoptosis. medchemexpress.com Mechanistic studies using rat cardiomyocyte cell lines (H9C2) have provided further insight. Overexpression of mitochondrial Omi/HtrA2 in these cells leads to increased apoptosis, an effect that is completely blocked by Ucf-101. This demonstrates the direct role of Ucf-101 in preventing Omi/HtrA2-driven cell death in heart muscle cells. The pro-apoptotic action of Omi/HtrA2 involves the degradation of the anti-apoptotic protein HAX-1, and Ucf-101 was shown to attenuate this degradation. Furthermore, cells with elevated Omi/HtrA2 were more susceptible to apoptosis induced by hypoxia/reoxygenation, a cellular model of ischemia-reperfusion, highlighting the enzyme's critical role in this injury process. These findings collectively suggest that strategies to inhibit Omi/HtrA2 with compounds like Ucf-101 may protect the heart from ischemic injury.

Table 6: Research Findings on Ucf-101 in Myocardial Pathologies

| Model/System | Key Findings | Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Mouse Model of MI/R | Reduced myocardial infarct size; Decreased post-ischemic myocardial apoptosis. | Inhibition of apoptosis. | medchemexpress.com |

| Rat Cardiomyocyte (H9C2) Cell Line | Blocked Omi/HtrA2-induced apoptosis. | Attenuated the degradation of the anti-apoptotic protein HAX-1. |

Reduction of Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge where the restoration of blood flow to ischemic heart tissue paradoxically exacerbates cellular damage. Research in preclinical models suggests a protective role for UCF-101 in this context.

In a study utilizing a transgenic mouse model with cardiac-specific overexpression of mitochondrial Omi/HtrA2, increased myocardial apoptosis, and cardiac dysfunction were observed. In vitro, overexpression of mitochondrial Omi/HtrA2 in H9C2 cardiac muscle cells led to enhanced apoptosis, an effect that was completely blocked by the specific Omi/HtrA2 inhibitor, UCF-101. nih.gov Mechanistically, the overexpression of mitochondrial Omi/HtrA2 was found to degrade the anti-apoptotic protein HAX-1, and this degradation was attenuated by UCF-101. nih.gov

Further supporting the anti-apoptotic potential of UCF-101 in I/R injury, studies on cerebral ischemia-reperfusion in rats have demonstrated that treatment with UCF-101 significantly reduces infarct volume and improves neurological outcomes. nih.gov In these models, UCF-101 was shown to decrease the number of apoptotic cells and down-regulate the expression of key apoptotic proteins. nih.govnih.gov While not directly focused on the myocardium, these findings provide strong evidence for the anti-apoptotic mechanisms of UCF-101 that are likely transferable to cardiac tissue.

Table 1: Effects of UCF-101 in Preclinical Models of Ischemia-Reperfusion Injury

| Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Transgenic mice with cardiac-specific Omi/HtrA2 overexpression & H9C2 cells | Blocked enhanced apoptosis | Attenuated degradation of HAX-1 | nih.gov |

Amelioration of Diabetic Cardiomyopathy

Diabetic cardiomyopathy is a serious complication of diabetes, leading to cardiac dysfunction independent of coronary artery disease. Preclinical studies have investigated UCF-101 as a potential therapeutic agent in this condition.

In a study using a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, administration of UCF-101 was found to protect against the development of cardiac contractile dysfunction. The protective effects of UCF-101 were associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The study revealed that UCF-101 restored the diabetes-induced decrease in AMPK phosphorylation. This suggests that the cardioprotective effects of UCF-101 in the context of diabetes may be mediated through the AMPK signaling pathway, rather than solely through its anti-apoptotic properties.

Table 2: Research Findings on UCF-101 in a Preclinical Model of Diabetic Cardiomyopathy

| Model System | Key Findings | Proposed Mechanism |

|---|

Modulation of Inflammatory Responses in Organ Systems

Beyond its role in apoptosis, UCF-101 has demonstrated significant anti-inflammatory effects in various preclinical models of organ-specific inflammation.

Attenuation of Acute Pneumonia

Acute pneumonia is characterized by severe lung inflammation. A study investigating the effects of UCF-101 in a lipopolysaccharide (LPS)-induced rat model of acute pneumonia revealed its potent anti-inflammatory and protective effects. Treatment with UCF-101 was shown to significantly alleviate pulmonary damage. nih.gov The inhibitor restored the levels of pro-inflammatory cytokines and factors related to oxidative stress. nih.gov Furthermore, UCF-101 reduced LPS-induced cell apoptosis, inhibited the release of HtrA2 and cytochrome c from the mitochondria, and suppressed the expression of pro-apoptotic proteins. nih.gov These findings indicate that UCF-101 exerts its protective effects in acute pneumonia by inhibiting the inflammatory response, oxidative stress, and mitochondrial apoptosis. nih.gov

Table 3: Effects of UCF-101 in a Preclinical Model of Acute Pneumonia

| Model System | Key Findings | Mechanism of Action | Reference |

|---|

Intervention in Inflammatory Bowel Disease (Colitis)

Inflammatory bowel disease (IBD), including colitis, involves chronic inflammation of the gastrointestinal tract. The therapeutic potential of UCF-101 has been explored in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. In this model, the administration of UCF-101 significantly ameliorated the severity of colitis. This was evidenced by a prevention of body weight loss and a decrease in mortality. Mechanistically, UCF-101 was found to decrease colonic inflammation, prevent the loss of intestinal barrier function, and inhibit the necroptosis of intestinal epithelial cells.

Table 4: Research Findings on UCF-101 in a Preclinical Model of Colitis

| Model System | Key Findings | Proposed Mechanism |

|---|

Implications in Viral Pathogenesis (e.g., Cytomegalovirus Infection)

Recent research has uncovered a role for the HtrA2/Omi protease in the life cycle of certain viruses, suggesting a novel therapeutic avenue for viral infections.

A study on human cytomegalovirus (CMV) infection revealed that the termination of the infection is mediated by a caspase-independent cell death pathway initiated by the mitochondrial serine protease HtrA2/Omi. nih.gov This process is naturally controlled by the viral mitochondria-localized inhibitor of apoptosis (vMIA). nih.gov The research demonstrated that in infected fibroblasts, cell death is dependent on serine proteases, with HtrA2/Omi being the key initiator. nih.gov Significantly, this infected cell death could be suppressed by the HtrA2-specific inhibitor, UCF-101. nih.gov This finding directly implicates HtrA2/Omi in CMV pathogenesis and suggests that inhibiting its activity with UCF-101 could be a viable strategy to control the lytic phase of the viral infection.

Table 5: Role of HtrA2/Omi and UCF-101 in Cytomegalovirus (CMV) Infection

| Model System | Key Findings | Implication for UCF-101 | Reference |

|---|

Molecular Signaling Cascades Influenced by Ucf 101

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

UCF-101 has been shown to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of various cellular processes. The compound differentially modulates key kinases within this family, namely the Extracellular Signal-Regulated Kinase (ERK) and the p38 MAPK, particularly in the context of cellular stress like ischemia-reperfusion injury.

UCF-101 treatment has been found to promote the activation of the ERK pathway, which is often associated with cell survival and neuroprotection. In studies involving a rat model of cerebral ischemia-reperfusion (CIR) injury, a condition that typically increases the expression of phosphorylated ERK (p-ERK), treatment with UCF-101 led to a further increase in p-ERK levels compared to the untreated injury model. nih.gov The activation of ERK is linked to the protection of neurons from lethal ischemia. nih.govnih.gov This upregulation of ERK phosphorylation by UCF-101 suggests a potential mechanism for its anti-apoptotic and neuroprotective effects observed in CIR-injured rats. nih.gov While the role of increased ERK1/2 phosphorylation can be context-dependent, in this setting, it is interpreted as a protective factor. nih.govnih.gov

In contrast to its effect on ERK, UCF-101 has been demonstrated to suppress the activation of the p38 MAPK pathway, a cascade strongly linked to pro-apoptotic processes in response to cellular stress. nih.govnih.govnih.gov In models of cerebral ischemia-reperfusion injury, the phosphorylation of p38-MAPK was elevated; however, subsequent treatment with UCF-101 markedly decreased the levels of phosphorylated p38 (p-p38). nih.gov Since the sustained activation of p38 is associated with apoptosis, the ability of UCF-101 to weaken the activation of p38-MAPK is considered a key component of its capacity to reduce neuronal apoptosis. nih.govnih.gov This dual regulation of the MAPK pathway—promoting pro-survival ERK signaling while inhibiting pro-apoptotic p38 signaling—appears to be a critical aspect of UCF-101's mechanism of action in mitigating cellular damage. nih.govnih.gov

Interactive Data Table: Effect of UCF-101 on MAPK Pathway Components

| Pathway Component | Observed Effect of UCF-101 Treatment | Experimental Model | Implied Function | Source |

| p-ERK | Upregulation / Increased Phosphorylation | Cerebral Ischemia-Reperfusion (CIR) in rats | Neuroprotection, Anti-apoptosis | nih.govnih.gov |

| p-p38 MAPK | Downregulation / Decreased Phosphorylation | Cerebral Ischemia-Reperfusion (CIR) in rats | Reduction of Neuronal Apoptosis | nih.govnih.gov |

AMP-Activated Protein Kinase (AMPK) Signaling Axis

UCF-101 also modulates the AMP-Activated Protein Kinase (AMPK) signaling axis, a central regulator of cellular energy homeostasis and a key player in the response to metabolic stress.

Research in models of traumatic brain injury (TBI) has shown that UCF-101 treatment leads to an increase in the expression of phosphorylated AMPK (P-AMPK) relative to total AMPK. nih.gov AMPK, an energy-sensing serine/threonine kinase, plays a crucial role in protecting brain tissue by inhibiting neuroinflammation. nih.gov The neuroprotective effects of UCF-101 in TBI rats were associated with this upregulation of P-AMPK/AMPK expression. nih.gov The significance of this pathway was further highlighted in studies where the effects of UCF-101 were counteracted by Compound C, a known AMPK inhibitor. nih.govnih.gov This reversal of protective effects by an AMPK inhibitor indicates that the AMPK/NF-κB pathway is a key target for UCF-101 in mitigating TBI. nih.gov

Based on the conducted searches, there is no available information detailing the direct downregulation of Protein Phosphatase 2A (PP2A) or Protein Phosphatase 2C (PP2C) by UCF-101. These phosphatases are known to be involved in a wide range of cellular signaling and regulatory processes, including the dephosphorylation of kinases like AMPK. nih.govjyu.fi However, a specific link between UCF-101 administration and the inhibition or downregulation of PP2A or PP2C could not be established from the provided search results.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway

UCF-101 has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. nih.govnih.gov NF-κB is a transcription factor complex that, once activated, can promote inflammation and lead to neuronal death. nih.gov In studies on TBI in rats, treatment with UCF-101 resulted in a decreased expression of the phosphorylated p65 subunit of NF-κB (P-NF-κBp65/NF-κBp65). nih.gov This inhibition of NF-κB activation is a critical component of the neuroprotective effects exerted by UCF-101, as it helps to suppress the inflammatory response and subsequent apoptosis. nih.govnih.gov The compound's ability to regulate the AMPK/NF-κB pathway demonstrates a mechanism for its ameliorative effects on TBI, linking the cell's energy-sensing machinery to its inflammatory response. nih.govnih.gov

Interactive Data Table: UCF-101's Impact on AMPK and NF-κB Pathways

| Pathway Component | Observed Effect of UCF-101 Treatment | Experimental Model | Implied Function | Source |

| P-AMPK/AMPK | Increased Expression | Traumatic Brain Injury (TBI) in rats | Neuroprotection, Inhibition of Neuroinflammation | nih.govnih.gov |

| P-NF-κBp65/NF-κBp65 | Decreased Expression | Traumatic Brain Injury (TBI) in rats | Inhibition of Inflammatory Response and Apoptosis | nih.govnih.gov |

Pro-inflammatory Cytokine Signaling (e.g., TNF-α, IL-1β, IL-6)

UCF-101 has been shown to modulate inflammatory responses by downregulating the expression of key pro-inflammatory cytokines. Research indicates that the neuroprotective effects of UCF-101 may be linked to its ability to inhibit the AMPK/NF-κB signaling pathway. nih.gov The activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical step in the transcriptional activation of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

In a study involving rats with traumatic brain injury (TBI), administration of UCF-101 led to a significant decrease in the expression of TNF-α and IL-1β. nih.gov TNF-α is a potent cytokine that can orchestrate a cascade of inflammatory mediators, while IL-1β is known to initiate and propagate sterile inflammation. nih.govnih.govnih.gov By reducing the levels of these cytokines, UCF-101 can mitigate the inflammatory damage associated with neurological injury. nih.gov The study demonstrated that UCF-101 administration was associated with a decrease in the P-NF-κBp65/NF-κBp65 ratio, indicating an inhibition of the NF-κB pathway. nih.gov While the direct effect of UCF-101 on IL-6 was not specified in this particular study, IL-1β is a known activator of IL-6, suggesting a potential indirect regulatory effect. nih.gov

Table 1: Effect of UCF-101 on Pro-inflammatory Cytokine Expression in TBI Rats

| Cytokine | Effect of UCF-101 Administration | Signaling Pathway Implication | Source |

|---|---|---|---|

| TNF-α | Decreased Expression | Inhibition of AMPK/NF-κB pathway | nih.gov |

| IL-1β | Decreased Expression | Inhibition of AMPK/NF-κB pathway | nih.gov |

| IL-8 | Decreased Expression | Inhibition of AMPK/NF-κB pathway | nih.gov |

This table summarizes the observed effects of UCF-101 on the expression of key pro-inflammatory cytokines in an in vivo model of traumatic brain injury.

Tight Junction Protein Expression and Blood-Brain Barrier Function

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the central nervous system. nih.govyoutube.com The integrity of this barrier is maintained by complex structures called tight junctions, which are composed of proteins such as claudins, occludins, and zonula occludens (ZO) proteins. nih.govmdpi.com Disruption of the BBB is a hallmark of various neurological and inflammatory conditions. nih.govmdpi.com

UCF-101 demonstrates a significant protective effect on the BBB by influencing the expression of these critical tight junction proteins. In rats subjected to traumatic brain injury, treatment with UCF-101 resulted in increased expression of Zonula Occludens-1 (ZO-1), Occludin, and Claudin-5. nih.gov This upregulation of tight junction proteins correlated with reduced BBB permeability and a decrease in cerebral edema. nih.gov

Further research using an in vitro model of the BBB with human cerebral microvascular endothelial cells (hCMEC/D3) corroborates these findings. nih.gov In a model of sepsis-associated encephalopathy induced by lipopolysaccharide (LPS), UCF-101 was shown to prevent the disruption of the BBB. nih.gov Specifically, UCF-101 treatment mitigated the LPS-induced decrease in trans-endothelial electrical resistance (TEER), a measure of barrier integrity, and reduced the increased paracellular permeability. nih.gov The mechanism involves the inhibition of Omi/HtrA2, which, when translocated from the mitochondria to the cytosol under stress, can degrade the X-linked inhibitor of apoptosis protein (XIAP), leading to caspase-3 activation and endothelial cell apoptosis. nih.gov By inhibiting the proteolytic activity of Omi/HtrA2, UCF-101 attenuates this apoptotic cascade, thereby preserving the endothelial cell layer and the expression of tight junction proteins. nih.gov

Table 2: Research Findings on UCF-101's Influence on BBB Integrity and Tight Junction Proteins

| Model System | Key Findings | Measured Parameters | Source |

|---|---|---|---|

| Traumatic Brain Injury (TBI) in Rats | UCF-101 increased the expression of key tight junction proteins. | Zonula Occludens-1 (ZO-1), Occludin, Claudin-5 | nih.gov |

| UCF-101 reduced BBB permeability. | Ethidium bromide staining | nih.gov | |

| In Vitro BBB Model (hCMEC/D3 cells) | UCF-101 attenuated LPS-induced decrease in barrier function. | Trans-endothelial electrical resistance (TEER) | nih.gov |

| UCF-101 reduced LPS-induced increase in barrier permeability. | Paracellular permeability to FITC-dextrans | nih.gov |

This table presents detailed findings from both in vivo and in vitro studies on how UCF-101 impacts the structural and functional components of the blood-brain barrier.

Methodological Approaches and Future Research Directions with Ucf 101

In Vitro Assay Systems for UCF-101 Characterization

In vitro systems provide a controlled environment to dissect the specific molecular interactions and cellular consequences of Ucf-101 activity. These assays are fundamental for determining the compound's direct effects on its target protease and subsequent cellular responses.

Protease Activity Assays utilizing Fluorogenic Substrates

A primary method for characterizing the inhibitory potential of Ucf-101 involves protease activity assays that utilize fluorogenic substrates. nih.govnih.govresearchgate.net This technique offers a sensitive and high-throughput means to measure the enzymatic activity of Omi/HtrA2 and the efficacy of its inhibition by Ucf-101. The general principle of this assay is based on a substrate that, when cleaved by the protease, releases a fluorophore, resulting in a measurable increase in fluorescence. rndsystems.com

The assay typically involves incubating purified Omi/HtrA2 enzyme with a specific fluorogenic peptide substrate. The rate of substrate cleavage is monitored over time by measuring the fluorescence intensity. To determine the inhibitory activity of Ucf-101, the compound is pre-incubated with the enzyme before the addition of the substrate. A reduction in the rate of fluorescence increase indicates inhibition of the protease. By testing a range of Ucf-101 concentrations, a dose-response curve can be generated to calculate key inhibitory parameters such as the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

These assays are advantageous due to their high sensitivity, specificity, and adaptability to high-throughput screening formats, which can facilitate the discovery and characterization of other potential Omi/HtrA2 inhibitors. nih.govnih.gov

Cell-Based Assays for Apoptosis and Necroptosis Induction

To understand the functional consequences of Omi/HtrA2 inhibition by Ucf-101 in a cellular context, a variety of cell-based assays are employed to assess the induction of apoptosis and necroptosis. thermofisher.comsigmaaldrich.com These assays are crucial for determining the cytoprotective effects of Ucf-101 under conditions of cellular stress.

Commonly used techniques to measure apoptosis include:

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Studies have shown that treatment with Ucf-101 can reduce the number of TUNEL-positive cells in models of cerebral and retinal ischemia-reperfusion injury. nih.govnih.gov

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. sigmaaldrich.com Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-9, are used to quantify the extent of apoptosis. Ucf-101 treatment has been observed to inhibit the upregulation of cleaved caspase-3 and cleaved caspase-9 in response to ischemic injury. nih.gov

Annexin V Staining: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be fluorescently labeled to identify apoptotic cells via flow cytometry or fluorescence microscopy. sigmaaldrich.com

Assays to study necroptosis, a form of programmed necrosis, often involve monitoring changes in cell morphology, such as cell swelling and plasma membrane rupture, and the expression of key signaling proteins like RIPK1, RIPK3, and MLKL. nih.govbioradiations.com The ability of Ucf-101 to modulate these pathways can be assessed by inducing necroptosis with specific stimuli in the presence or absence of the inhibitor.

| Assay Type | Parameter Measured | Key Findings with Ucf-101 |

|---|---|---|

| TUNEL Staining | DNA Fragmentation | Reduced number of TUNEL-positive neurons and retinal ganglion cells in ischemia-reperfusion models. nih.govnih.gov |

| Caspase Activity Assays | Activity of Caspase-3 and Caspase-9 | Inhibited the upregulation of cleaved caspase-3 and cleaved caspase-9. nih.gov |

| Western Blotting for Apoptotic Proteins | Expression of proteins like Bax | Inhibited the upregulation of the pro-apoptotic protein Bax. nih.gov |

Subcellular Fractionation and Localization Studies

Understanding the subcellular localization of Omi/HtrA2 and the potential for Ucf-101 to interact with it in specific cellular compartments is crucial for elucidating its mechanism of action. Subcellular fractionation is a technique used to isolate different organelles and cellular compartments from a cell lysate. plos.orgnih.govresearchgate.netnih.gov This is typically achieved through a series of centrifugation steps at increasing speeds, which pellet different cellular components based on their size and density. thermofisher.com

Once the fractions (e.g., cytoplasm, mitochondria, nucleus) are isolated, the presence and amount of Omi/HtrA2 and the effects of Ucf-101 can be analyzed in each fraction, typically by Western blotting. This approach can reveal whether Ucf-101 treatment affects the localization of Omi/HtrA2 or its interaction partners within specific cellular compartments. For instance, as Omi/HtrA2 is known to be released from the mitochondria into the cytoplasm during apoptosis, subcellular fractionation can be used to monitor this event and assess the impact of Ucf-101 on this process.

Protein Interaction and Degradation Analyses (e.g., Co-Immunoprecipitation, Western Blotting)

To investigate the molecular interactions of Omi/HtrA2 and how they are affected by Ucf-101, techniques such as co-immunoprecipitation (Co-IP) and Western blotting are employed. ucsf.edunih.gov Co-IP is used to identify proteins that interact with a specific protein of interest. ucsf.edu In the context of Ucf-101, Co-IP could be used to determine if the inhibitor affects the binding of Omi/HtrA2 to its known substrates or regulatory proteins.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.gov It is instrumental in studying the effects of Ucf-101 on protein expression and degradation. nih.govmdpi.combiorxiv.org For example, Western blotting can be used to measure the levels of Omi/HtrA2 itself, as well as downstream targets and signaling molecules involved in apoptosis and other cellular processes. Studies have utilized Western blotting to show that Ucf-101 treatment can decrease the expression of pro-apoptotic proteins like caspase-3 and Bax in response to cellular stress. nih.govnih.gov

| Technique | Application in Ucf-101 Research | Information Gained |

|---|---|---|

| Co-Immunoprecipitation | Investigating the interaction of Omi/HtrA2 with other proteins in the presence or absence of Ucf-101. | Identifies changes in protein-protein interactions mediated by Ucf-101. |

| Western Blotting | Quantifying the expression levels of Omi/HtrA2, caspases, and other signaling proteins after Ucf-101 treatment. nih.govnih.gov | Reveals the impact of Ucf-101 on the expression and activation of key proteins in cellular pathways. |

In Vivo Preclinical Animal Model Applications

To evaluate the therapeutic potential of Ucf-101 in a more complex biological system, preclinical studies in animal models are essential. These models allow for the investigation of the compound's efficacy in the context of a whole organism.

Utilization of Rodent Models for Ischemia-Reperfusion Studies

Rodent models of ischemia-reperfusion (I/R) injury are widely used to study the protective effects of therapeutic agents like Ucf-101. cordynamics.com I/R injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to a cascade of inflammatory and apoptotic events.

In the context of Ucf-101 research, rodent models of cerebral I/R and retinal I/R have been particularly informative. nih.govnih.govresearchgate.net These models typically involve the temporary occlusion of a major artery, such as the middle cerebral artery for stroke models or the central retinal artery for retinal ischemia models, followed by reperfusion.

The efficacy of Ucf-101 is assessed by measuring various outcomes, including:

Infarct size: In cerebral ischemia models, the volume of damaged brain tissue is quantified to assess the extent of neuroprotection.

Neurological deficit scores: Functional recovery is evaluated using standardized scoring systems that measure motor and sensory deficits. nih.gov

Histological analysis: Tissue sections are examined for morphological changes, cell death (e.g., using TUNEL staining), and inflammation. nih.govresearchgate.net

Protein expression analysis: The levels of key proteins involved in apoptosis and inflammation are measured in the affected tissues using techniques like immunohistochemistry and Western blotting. nih.gov

Studies using these models have demonstrated that Ucf-101 can significantly reduce infarct volume, improve neurological function, and decrease neuronal apoptosis in the brain following I/R injury. nih.govresearchgate.net Similarly, in retinal I/R models, Ucf-101 has been shown to protect retinal ganglion cells from apoptosis and reduce inflammation. nih.gov

| Rodent Model | Key Pathological Feature | Observed Effects of Ucf-101 |

|---|---|---|

| Cerebral Ischemia-Reperfusion | Neuronal apoptosis and neurological deficits. nih.gov | Reduced TUNEL-positive neurons, decreased caspase-3 expression, and improved neurological scores. nih.gov |

| Retinal Ischemia-Reperfusion | Retinal ganglion cell apoptosis and inflammation. nih.gov | Reduced TUNEL-positive RGCs, inhibited upregulation of Bax and cleaved caspases, and suppressed microglial activation. nih.gov |

Applications in Models of Neurodegenerative and Inflammatory Conditions

Ucf-101 has been extensively utilized as a research tool to probe the function of Omi/HtrA2 in various pathological states, particularly in preclinical models of neurodegeneration and inflammation. These studies have demonstrated its potential neuroprotective and anti-inflammatory effects, offering insights into the therapeutic promise of targeting this mitochondrial serine protease.

In models of neurodegeneration, Ucf-101 has shown protective effects. Studies on Parkinson's disease (PD) models, for instance, have shown that Ucf-101 can attenuate 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. nih.gov A low concentration of Ucf-101 was found to decrease the apoptosis rate in a PD cell model. nih.gov It has been shown to protect both in vivo and in vitro models of PD by alleviating endoplasmic reticulum stress through the Wnt/β-catenin pathway. nih.gov The compound also improved rotational behavior and increased the number of tyrosine hydroxylase-positive cells in a rat model of PD. medchemexpress.com

Ucf-101 has also been investigated in the context of acute brain injury. In models of traumatic brain injury (TBI), the inhibitor has been found to ameliorate neuronal damage by inhibiting apoptosis, the inflammatory response, and blood-brain barrier (BBB) permeability. nih.gov These protective effects are mediated, at least in part, by the regulation of the AMPK/NF-κB pathway. nih.govnih.gov Similarly, in rats with sepsis-associated encephalopathy, Ucf-101 treatment attenuated brain damage and cognitive deficits by reducing caspase levels, improving BBB integrity, and suppressing inflammatory and oxidative stress responses. nih.gov

The application of Ucf-101 extends to inflammatory conditions affecting the central nervous system and beyond. In a mouse model of retinal ischemia/reperfusion (IR) injury, an ocular condition with neurodegenerative and inflammatory components, Ucf-101 treatment prevented retinal tissue damage, improved the survival of retinal ganglion cells (RGCs), and suppressed the overactivation of microglia. nih.gov It was observed to inhibit the upregulation of apoptotic and inflammatory markers, such as Bax, cleaved caspases, and glial fibrillary acidic protein (GFAP). nih.gov The compound's ability to promote the M2 polarization of microglia via the AMPK/NF-κB pathway further highlights its anti-inflammatory mechanism in brain injury models. nih.gov

Table 1: Research Findings on Ucf-101 in Disease Models

| Disease Model | Key Findings |

|---|---|

| Parkinson's Disease (PD) | Attenuated 6-OHDA-induced neurotoxicity; decreased apoptosis rate in PC12 cells; alleviated endoplasmic reticulum stress via Wnt/β-catenin pathway. nih.gov |

| Traumatic Brain Injury (TBI) | Inhibited apoptosis, inflammation, and blood-brain barrier permeability; regulated the AMPK/NF-κB pathway to exert neuroprotective effects. nih.gov |

| Sepsis-Associated Encephalopathy | Attenuated brain damage and cognitive deficits; reduced caspase-3 and caspase-9 levels; suppressed inflammatory responses and oxidative stress. nih.gov |

| Retinal Ischemia/Reperfusion (IR) Injury | Prevented retinal tissue damage; improved survival of retinal ganglion cells (RGCs); suppressed microglial overactivation and inflammation. nih.gov |

Advanced Imaging Techniques for Intracellular Localization and Uptake

Understanding the pharmacokinetics of an inhibitor, including its ability to enter cells and reach its target, is crucial. Advanced imaging techniques have been instrumental in visualizing the subcellular journey of Ucf-101.

Exploitation of Intrinsic Fluorescence for Cell Entry Visualization

A notable characteristic of Ucf-101 is its inherent fluorescent property. The compound possesses a natural red fluorescence, which can be excited to visualize its cellular uptake and distribution without the need for external fluorescent tagging. medchemexpress.com This intrinsic property allows for direct monitoring of its entry into mammalian cells using fluorescence microscopy techniques. medchemexpress.com

Live-cell imaging using methods like spinning disk confocal microscopy can track the dynamics of Ucf-101's association with the cell membrane and its subsequent internalization in real-time. beilstein-journals.org By observing the fluorescence of Ucf-101, researchers can confirm its cell permeability and determine its subcellular localization, ensuring it reaches the mitochondria where Omi/HtrA2 resides. This technique is a powerful tool for validating target engagement and understanding the compound's behavior at a cellular level. medchemexpress.combeilstein-journals.org

Investigating HtrA2-Independent Cellular Effects of UCF-101

While Ucf-101 is a known inhibitor of Omi/HtrA2, research has indicated that it can elicit cellular responses that are independent of this primary target. nih.govresearchgate.net These "off-target" effects are a critical consideration when interpreting experimental results and evaluating the compound's specificity.

Studies have revealed that Ucf-101 can promote the activation of transcription factors such as C/EBP homologous protein (CHOP) and Activating Transcription Factor 3 (ATF3). nih.govresearchgate.net Furthermore, it has been reported to trigger stress-activated signaling pathways, including SAPK/JNK and ERK, in a manner that does not depend on HtrA2 inhibition. researchgate.net This suggests that Ucf-101 may interact with other cellular components or pathways, leading to a broader range of biological effects than initially anticipated. Acknowledging these HtrA2-independent actions is essential for the cautious interpretation of data generated using Ucf-101 as a specific Omi/HtrA2 probe. researchgate.net

Opportunities for the Development of Next-Generation Omi/HtrA2 Inhibitors

The insights gained from Ucf-101, including its therapeutic potential and its limitations like off-target effects, pave the way for the development of new and improved Omi/HtrA2 inhibitors. The pursuit of next-generation inhibitors is driven by the need for greater potency, selectivity, and favorable pharmacological properties. patsnap.com

Structure-based drug design and combinatorial chemistry approaches are key strategies in this endeavor. nih.govku.edu By profiling the substrate specificity of HtrA2, novel intramolecularly quenched substrates can be developed, which in turn aids in the design of more effective inhibitors. nih.gov The development of new series of inhibitors, such as proline-modified analogues, has shown promise in targeting HtrA proteases with improved potency and selectivity. nih.govchemrxiv.org

The challenges associated with current inhibitors, including the potential for off-target effects, underscore the need for thorough specificity evaluation in the development pipeline. patsnap.com Future research will likely focus on creating inhibitors that exclusively target the proteolytic activity of Omi/HtrA2 without interfering with other cellular processes, thereby minimizing unintended side effects and maximizing therapeutic efficacy for conditions like neurodegenerative diseases and ischemic injuries. patsnap.comku.edu

Q & A

Q. What is the molecular mechanism by which Ucf-101 inhibits HtrA2/Omi protease activity?

Ucf-101 acts as a competitive inhibitor by binding to the active site of HtrA2/Omi, a serine protease, thereby blocking its proteolytic activity. This inhibition prevents HtrA2/Omi from cleaving substrates like XIAP (X-linked inhibitor of apoptosis protein), which is critical for its pro-apoptotic function. The compound was identified through high-throughput screening of a combinatorial library using recombinant HtrA2 and fluorescein-casein as a substrate . Validation includes in vitro protease assays and cellular models showing reduced apoptosis upon treatment .

Q. What experimental protocols are recommended for assessing Ucf-101 efficacy in cellular apoptosis models?

- Concentration range : 10–50 µM Ucf-101, depending on cell type (e.g., 20 µM in renal cells , 30 µM in neuronal models ).

- Controls : Include vehicle (DMSO) controls, caspase inhibitors (e.g., Z-VAD-FMK), and mitochondrial integrity markers (e.g., cytochrome c release).

- Outcome measures : Apoptosis via Annexin V/PI staining, caspase-3 cleavage (western blot), and XIAP degradation .

Q. Which cellular models are most appropriate for studying Ucf-101’s role in caspase-dependent vs. caspase-independent apoptosis?

- Caspase-dependent : Primary mouse proximal tubule cells treated with cisplatin, where Ucf-101 blocks XIAP degradation and caspase-3 activation .

- Caspase-independent : Human cerebral microvascular endothelial cells (hCMEC/D3) under LPS-induced stress, where Ucf-101 prevents mitochondrial membrane potential (MMP) loss independently of caspases .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Ucf-101’s efficacy across different disease models?

Contradictions arise in models like:

- Huntington’s disease : Ucf-101 fails to inhibit Htt cleavage in HEK293 cells transfected with N171-18Q .

- Cisplatin-induced nephrotoxicity : Ucf-101 robustly attenuates apoptosis . Methodological considerations :

- Validate HtrA2/Omi expression levels and subcellular localization (mitochondrial vs. cytosolic fractions).

- Assess model-specific stressors (e.g., cisplatin vs. LPS) that differentially activate HtrA2/Omi .

Q. What strategies mitigate off-target effects of Ucf-101 in complex biological systems?

Ucf-101 exhibits off-target effects, such as modulating necroptosis in intestinal epithelial cells independently of HtrA2 . To address this:

Q. How can Ucf-101 be integrated into studies exploring mitochondrial proteostasis and neurodegenerative disease?

Ucf-101 exacerbates α-synuclein and Aβ42 pathology when mitochondrial proteostasis is impaired, as shown in SH-SY5Y and HEK cells . Experimental design :

Q. What are the limitations of Ucf-101 in dissecting HtrA2/Omi’s dual roles in apoptosis and necroptosis?

In TNF-induced necroptosis, HtrA2/Omi acts intramitochondrially, and Ucf-101’s efficacy depends on mitochondrial retention . Limitations include:

- Inability to distinguish between cytosolic vs. mitochondrial HtrA2 activity.

- Use complementary approaches like compartment-specific HtrA2 overexpression .

Methodological Best Practices

Q. How to validate HtrA2/Omi inhibition in vivo using Ucf-101?

- Dosage : 5–10 mg/kg intraperitoneal injection in murine models .

- Outcome measures : Histopathological analysis of target tissues (e.g., kidney tubular injury , blood-brain barrier integrity ).

- Controls : Include sham-treated animals and HtrA2/Omi-deficient mice .

Q. What biochemical assays confirm HtrA2/Omi inhibition in vitro?

- Protease activity assay : Fluorescein-casein cleavage monitored via fluorescence polarization .

- Substrate degradation : XIAP levels quantified by western blot .

- Competition assays : Co-incubate Ucf-101 with HtrA2/Omi and increasing concentrations of known substrates .

Data Interpretation and Contradiction Analysis

Q. Why does Ucf-101 show cell-type-specific effects on apoptosis?

Variations arise due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.